molecular formula C20H24Cl2N6O3 B2897369 8-(4-(2,6-dichlorobenzyl)piperazin-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 902320-16-5

8-(4-(2,6-dichlorobenzyl)piperazin-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2897369
CAS No.: 902320-16-5
M. Wt: 467.35
InChI Key: VCYBHSVTDJKMOD-UHFFFAOYSA-N
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Description

8-(4-(2,6-dichlorobenzyl)piperazin-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H24Cl2N6O3 and its molecular weight is 467.35. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Cardiovascular Activity

Research led by Chłoń-Rzepa et al. (2004) explored the synthesis of 8-alkylamino derivatives of 1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones, investigating their antiarrhythmic and hypotensive activity. This study found that certain analogues demonstrated significant prophylactic antiarrhythmic activity in experimentally induced arrhythmia, with specific compounds showing noteworthy hypotensive activity. This research highlights the potential of such derivatives in developing new cardiovascular therapeutics (Chłoń-Rzepa et al., 2004).

Structural Insights

A study by Karczmarzyk et al. (1995) focused on the molecular and crystal structure of a related compound, revealing insights into the typical geometry of the fused rings in the purine system. This structural analysis contributes to our understanding of the molecular interactions and potential reactivity of similar compounds (Karczmarzyk et al., 1995).

Anti-Inflammatory and Analgesic Agents

Abu-Hashem et al. (2020) synthesized novel heterocyclic compounds derived from visnaginone and khellinone, evaluating their analgesic and anti-inflammatory activities. This study identified compounds with significant COX-2 inhibitory activity, offering a foundation for developing new anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Mycobacterium tuberculosis Inhibition

Research by Konduri et al. (2020) described the design and synthesis of purine linked piperazine derivatives as novel inhibitors of Mycobacterium tuberculosis. This study identified several analogues with promising anti-mycobacterial activity, highlighting the potential of such compounds in tuberculosis treatment (Konduri et al., 2020).

Properties

IUPAC Name

8-[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24Cl2N6O3/c1-25-17-16(18(29)24-20(25)30)28(10-11-31-2)19(23-17)27-8-6-26(7-9-27)12-13-14(21)4-3-5-15(13)22/h3-5H,6-12H2,1-2H3,(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYBHSVTDJKMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=C(C=CC=C4Cl)Cl)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24Cl2N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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